Lucenin-2

Description

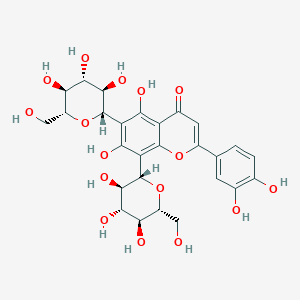

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c28-5-12-17(33)21(37)23(39)26(42-12)15-19(35)14-10(32)4-11(7-1-2-8(30)9(31)3-7)41-25(14)16(20(15)36)27-24(40)22(38)18(34)13(6-29)43-27/h1-4,12-13,17-18,21-24,26-31,33-40H,5-6H2/t12-,13-,17-,18-,21+,22+,23-,24-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPSOQFIIQIIAX-VQVVXJKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331881 | |

| Record name | Lucenin-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29428-58-8 | |

| Record name | Lucenin 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29428-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lucenin-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lucenin-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E64F9FNT3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Properties of Lucenin-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lucenin-2, a naturally occurring flavonoid glycoside. The document details its chemical structure, physicochemical properties, and methodologies for its study, and explores its biological significance through the lens of its core aglycone, luteolin.

Chemical Identity and Structure of this compound

This compound is a C-glycosyl compound belonging to the flavone class of flavonoids.[1] Its core structure is based on luteolin (a tetrahydroxyflavone), which is substituted with two β-D-glucopyranosyl moieties at the 6 and 8 positions of the A ring.[1] This C-glycosidic linkage, where the sugar is attached directly to the aromatic ring via a C-C bond, confers greater stability to the molecule compared to O-glycosides, particularly against enzymatic and acidic hydrolysis.

The systematic IUPAC name for this compound is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one.[1]

Physicochemical and Quantitative Data

The key quantitative properties of this compound are summarized in the table below, providing essential data for researchers in analytical chemistry and drug development.

| Property | Value | Source(s) |

| Molecular Formula | C₂₇H₃₀O₁₆ | [1] |

| Molecular Weight | 610.5 g/mol | [1] |

| Exact Mass | 610.15338487 Da | [1] |

| CAS Number | 29428-58-8 | [1] |

| Topological Polar Surface Area | 288 Ų | [1] |

| Hydrogen Bond Donor Count | 12 | [1] |

| Hydrogen Bond Acceptor Count | 16 | [1] |

| Rotatable Bond Count | 5 | [1] |

| XLogP3 | -2.6 | [1] |

| Synonyms | Luteolin 6,8-di-C-glucoside, Luteolin 6,8-C-diglucoside | [1] |

Experimental Protocols

Representative Protocol for Isolation and Purification

While a single standardized protocol for this compound does not exist, the following methodology represents a robust, generalized workflow synthesized from established techniques for isolating flavonoids from plant matrices.[2][3][4][5]

Objective: To isolate and purify this compound from a plant source known to contain the compound (e.g., Passiflora incarnata).

Materials:

-

Dried and powdered plant material

-

Solvents: 80% Methanol (Extraction), n-Hexane, Ethyl Acetate, n-Butanol (Partitioning), HPLC-grade Methanol and Water, Acetonitrile

-

Stationary Phases: Silica gel 60, Macroporous adsorption resin (e.g., HPD-100), C18 reversed-phase silica gel

-

Equipment: Soxhlet extractor or ultrasonic bath, rotary evaporator, glass chromatography columns, preparative High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.

Methodology:

-

Extraction:

-

Extract 100 g of dried, powdered plant material with 1 L of 80% methanol using either Soxhlet extraction for 6-8 hours or ultrasonication (40 kHz, 250W) for 3 x 30-minute cycles.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator at 45°C to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in 200 mL of distilled water and sequentially partition it with equal volumes of n-hexane, followed by ethyl acetate, and finally n-butanol.

-

This compound, being highly polar, is expected to concentrate in the n-butanol fraction. Collect this fraction and evaporate the solvent.

-

-

Column Chromatography (Purification):

-

Step 3a: Macroporous Resin Chromatography: Dissolve the dried n-butanol fraction in water and load it onto a pre-equilibrated macroporous resin column. Wash the column with deionized water to remove sugars and other highly polar impurities. Elute the flavonoid fraction with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Step 3b: Silica Gel Chromatography: Pool and concentrate the this compound rich fractions. Apply the concentrate to a silica gel column. Elute with a solvent system of increasing polarity, such as a gradient of ethyl acetate:methanol:water.

-

-

Preparative HPLC (Final Purification):

-

Subject the partially purified fractions to preparative reversed-phase HPLC on a C18 column.

-

Use a gradient elution system, for example, starting with 95:5 water:acetonitrile and gradually increasing the acetonitrile concentration.

-

Monitor the elution at a characteristic wavelength for flavones (e.g., 340-350 nm).[6]

-

Collect the peak corresponding to this compound and verify its purity using analytical HPLC-PDA.

-

Characterization Protocol

-

Mass Spectrometry (MS):

-

Prepare the purified sample in a suitable solvent (e.g., methanol).

-

Analyze using an Electrospray Ionization Mass Spectrometer (ESI-MS) in both positive and negative ion modes to confirm the molecular weight ([M+H]⁺ and [M-H]⁻ ions).

-

Perform tandem MS (MS/MS) to obtain fragmentation patterns characteristic of C-glycosyl flavonoids.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.

-

These spectra will allow for the unambiguous assignment of all proton and carbon signals, confirming the luteolin backbone, the identity and anomeric configuration of the sugar moieties, and their C-C attachment points at positions 6 and 8.

-

Biological Activity and Signaling Pathway Visualization

Direct studies on the specific signaling pathways modulated by this compound are limited. However, its biological activity is largely attributed to its aglycone, luteolin. Luteolin is a well-documented antioxidant and anti-inflammatory agent that exerts its effects through multiple signaling pathways, including the activation of the Nrf2 antioxidant response pathway.[7][8][9][10] Glycosides like this compound can be hydrolyzed to release luteolin in vivo, which then modulates these cellular targets.

The diagram below illustrates the Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress, which is a known target of luteolin.

Caption: Nrf2 antioxidant pathway activation by Luteolin, the aglycone of this compound.

Workflow for Isolation and Characterization of this compound

The following diagram outlines the logical workflow for obtaining and verifying the structure of this compound from a natural source, as detailed in the experimental protocols.

Caption: Experimental workflow for the isolation and characterization of this compound.

References

- 1. This compound | C27H30O16 | CID 442615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. engj.org [engj.org]

- 3. Extraction, detection, bioactivity, and product development of luteolin: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Luteolin Induces Nrf2 Activity in C2C12 Cells: Implications for Muscle Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Low dose of luteolin activates Nrf2 in the liver of mice at start of the active phase but not that of the inactive phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Lucenin-2: From Chemical Identity to Biological Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Lucenin-2, a naturally occurring C-glycosylflavone. The document details its chemical identity, physicochemical properties, and known biological activities, with a focus on data relevant to research and drug development. It includes a synthesized experimental protocol for its extraction and purification and explores its potential interactions with cellular signaling pathways.

Chemical Identity: IUPAC Name and Synonyms

This compound is a C-glycosyl compound derived from the flavone luteolin, where two glucose units are attached to the luteolin backbone through carbon-carbon bonds at positions 6 and 8. This structural feature distinguishes it from more common O-glycosyl flavonoids and contributes to its unique chemical properties and biological stability.

The standardized International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one .[1][2]

Due to its discovery and characterization across various studies and natural sources, this compound is also known by several synonyms. These are crucial for comprehensive literature searches and substance identification.

| Synonym | Reference(s) |

| Lucenin II | [1] |

| Luteolin 6,8-di-C-glucoside | [1] |

| Luteolin 6,8-C-diglucoside | |

| 6,8-Di-C-beta-glucosylluteolin | [1] |

| 6,8-Bis(β-D-glucopyranosyl)-3',4',5,7-tetrahydroxyflavone | |

| CHEBI:6553 | [1] |

| CAS Registry Number: 29428-58-8 | [1] |

Physicochemical and Predicted Properties

Understanding the physicochemical properties of this compound is fundamental for its handling, formulation, and for predicting its pharmacokinetic behavior. The following table summarizes key computed properties.

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₀O₁₆ | [1] |

| Molecular Weight | 610.5 g/mol | [1] |

| XLogP3 | -2.6 | [1] |

| Hydrogen Bond Donor Count | 12 | [1] |

| Hydrogen Bond Acceptor Count | 16 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Topological Polar Surface Area | 288 Ų | [1] |

| Formal Charge | 0 | [2] |

| pKa (strongest acidic) | 5.74 | [2] |

| pKa (strongest basic) | -3.65 | [2] |

| Solubility (ALOGPS) | 1.14e+01 g/L | [2] |

Biological Activity and Therapeutic Potential

While extensive quantitative data for this compound is still emerging, studies on its aglycone, luteolin, and related flavonoid glycosides provide strong indications of its biological activities. The primary areas of interest are its antioxidant and anti-inflammatory properties.

Antioxidant Activity

This compound, as a derivative of luteolin, is expected to possess significant antioxidant properties. The catechol moiety (the 3',4'-dihydroxy arrangement on the B-ring) is a key structural feature that confers potent radical scavenging activity.[3] While specific IC50 values for this compound are not widely reported, the activity of luteolin is well-documented. For instance, luteolin has demonstrated DPPH radical scavenging activity with an IC50 value of 2.099 µg/mL and ABTS radical scavenging activity with an IC50 of 0.59 µg/mL.

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often linked to their ability to modulate key inflammatory signaling pathways. Although direct evidence for this compound is limited, its aglycone, luteolin, is a known inhibitor of inflammatory mediators. Luteolin has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in LPS-stimulated macrophages with an IC50 value of less than 1 µM. Given that this compound is a glycoside of luteolin, it is plausible that it exerts similar, though potentially modulated, anti-inflammatory effects.

Cytotoxicity

The cytotoxic potential of this compound is an important consideration for its therapeutic development. Studies on its aglycone, luteolin, have shown concentration-dependent cytotoxicity in various cancer cell lines. For example, luteolin induced cytotoxicity in wild-type TK6 cells with the lowest observed adverse effect level (LOAEL) being 2.5 µM.[4] It is important to note that glycosylation can significantly impact the bioavailability and cytotoxicity of flavonoids.

Experimental Protocols: Extraction and Purification

The following is a synthesized, detailed methodology for the extraction and purification of this compound, based on established protocols for flavonoids from plant sources known to contain this compound, such as Vitex species.[5][6]

Extraction Workflow

-

Plant Material Preparation : Collect fresh leaves of a plant known to contain this compound (e.g., Vitex pseudonegundo).[5] The leaves should be washed thoroughly and shade-dried until brittle. The dried leaves are then ground into a coarse powder.[6]

-

Solvent Extraction : The powdered plant material is subjected to reflux extraction with methanol. Methanol has been identified as an optimal solvent for extracting luteolin and its glycosides.[5] The reflux is typically carried out for several hours to ensure exhaustive extraction.

-

Concentration : The methanolic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.[5]

Purification Workflow

-

Column Chromatography : The crude extract is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-butanol, acetic acid, and water.[5]

-

Fraction Collection and Analysis : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.[5]

-

Preparative High-Performance Liquid Chromatography (HPLC) : The fractions rich in this compound are pooled and further purified by preparative HPLC. This step is crucial for obtaining a highly pure compound.[5]

-

Structure Elucidation : The purity and identity of the isolated this compound are confirmed using spectroscopic methods such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR).[7]

Involvement in Signaling Pathways

Direct research on the signaling pathways modulated by this compound is limited. However, extensive studies on its aglycone, luteolin, and structurally similar glycosides provide a strong basis for predicting its likely targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Luteolin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.[8] It is hypothesized that this compound may also modulate this pathway, potentially after deglycosylation to luteolin in vivo.

MAPK Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) pathways are involved in various cellular processes, including inflammation and cell survival. Luteolin has been demonstrated to modulate MAPK signaling, for instance by inhibiting the phosphorylation of ERK1/2 and MEK1.[9] A study on luteolin-7-O-glucoside, a compound structurally related to this compound, showed its ability to modulate the Nrf2/MAPK signaling pathway.[10] This suggests that this compound could also interact with this critical signaling network.

References

- 1. This compound | C27H30O16 | CID 442615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. phytohub.eu [phytohub.eu]

- 3. mdpi.com [mdpi.com]

- 4. The genotoxicity potential of luteolin is enhanced by CYP1A1 and CYP1A2 in human lymphoblastoid TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jchr.org [jchr.org]

- 7. researchgate.net [researchgate.net]

- 8. Luteolin Attenuates Hypertension via Inhibiting NF-κB-Mediated Inflammation and PI3K/Akt Signaling Pathway in the Hypothalamic Paraventricular Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects and Mechanisms of Luteolin, a Plant-Based Flavonoid, in the Prevention of Cancers via Modulation of Inflammation and Cell Signaling Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Natural Sources of Lucenin-2: A Technical Guide for Researchers

Abstract

Lucenin-2, a luteolin-6,8-di-C-glucoside, is a flavone C-glycoside that has garnered interest within the scientific community for its potential pharmacological activities, stemming from the well-documented antioxidant and anti-inflammatory properties of its aglycone, luteolin. This technical guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its extraction and quantification, and an exploration of its putative biological activities based on the current scientific literature. Due to a paucity of research focused specifically on this compound, this guide also incorporates data on related luteolin C-glycosides to provide a broader context for researchers. All quantitative data are presented in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is a C-glycosyl compound where luteolin is substituted with β-D-glucopyranosyl moieties at both the 6 and 8 positions.[1] Unlike O-glycosides, C-glycosides are known for their enhanced stability against enzymatic and acidic hydrolysis, which may improve their bioavailability. While research on this compound is not as extensive as that on its aglycone, luteolin, preliminary studies suggest its presence in various plant species. This guide aims to consolidate the existing knowledge on the natural occurrence of this compound and provide researchers with the necessary technical information to isolate, identify, and study this compound.

Natural Sources of this compound and Related Flavonoids

Direct quantitative data for this compound in plant species are scarce in the current literature. However, its presence has been reported in several plants, notably from the Passiflora and Artemisia genera.[1] To provide a useful resource, the following table includes quantitative data for other luteolin C-glycosides, such as orientin (luteolin-8-C-glucoside) and isoorientin (luteolin-6-C-glucoside), which often co-occur with this compound.

Quantitative Data Summary

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Passiflora incarnata | Aerial parts | This compound | Reported present, not quantified | [1] |

| Artemisia herba-alba | Aerial parts | This compound | Reported present, not quantified | [1] |

| Cajanus scarabaeoides | Multiple matrices | Isoorientin | 13.25–94.85 mg/g | [2] |

| Cajanus scarabaeoides | Multiple matrices | Orientin | 4.00–106.25 mg/g | [2] |

| Rhynchosia minima | Multiple matrices | Isoorientin | 13.25–94.85 mg/g | [2] |

| Rhynchosia minima | Multiple matrices | Orientin | 4.00–106.25 mg/g | [2] |

| Elaeis guineensis (Oil Palm) | Leaves | Total Luteolin Derivatives | 2.04–56.30 µg/mg extract | [3] |

| Teucrium polium | Aerial parts | Total Flavonoids (as Luteolin) | 72.8 ± 0.62 mg/g (Freeze-dried extract) | [4] |

| Teucrium polium | Aerial parts | Total Flavonoids (as Luteolin) | 73.34 ± 0.53 mg/g (Spray-dried extract) | [4] |

| Clinacanthus nutans | Leaves | Orientin | 0.00-0.86 mmol/g | [5] |

| Clinacanthus nutans | Leaves | Isoorientin | Not quantified, but present | [5] |

Experimental Protocols

The following protocols are generalized from methods used for the extraction and quantification of flavonoid C-glycosides and can be adapted for this compound.

Extraction of Flavonoid C-Glycosides

This protocol describes a standard maceration technique for the extraction of flavonoids from plant material.

Materials:

-

Dried and powdered plant material

-

80% Methanol (Methanol:Water, 80:20 v/v)

-

Orbital shaker

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Weigh 10 g of the dried, powdered plant material and place it in a 250 mL Erlenmeyer flask.

-

Add 100 mL of 80% methanol to the flask.

-

Seal the flask and place it on an orbital shaker at room temperature for 24 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C until the methanol has completely evaporated.

-

The resulting aqueous extract can be lyophilized or used directly for further purification.

Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a general HPLC-UV method for the quantification of luteolin C-glycosides.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV/PDA detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-30% B; 20-25 min, 30-50% B; 25-30 min, 50-10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 350 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.

Procedure:

-

Standard Preparation: Prepare a stock solution of a suitable standard (e.g., orientin, isoorientin, or if available, purified this compound) in methanol at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the dried extract from section 3.1 in methanol to a known concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the peaks corresponding to the luteolin C-glycosides based on retention times of the standards. Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the regression equation from the calibration curve to determine the concentration of the analytes in the samples.

Signaling Pathways

Specific signaling pathways modulated by this compound have not yet been elucidated. However, the biological activity of flavonoids is often attributed to their aglycone. Luteolin has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.

Luteolin and the NF-κB Signaling Pathway

Luteolin has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response. It can achieve this by inhibiting the phosphorylation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This action retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Caption: Luteolin's inhibition of the NF-κB signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of this compound from a plant source.

Caption: Workflow for this compound isolation and analysis.

Conclusion

This technical guide consolidates the current knowledge on the natural sources of this compound. While direct quantitative data and specific biological studies on this compound are limited, this document provides a starting point for researchers by presenting data on related compounds and outlining relevant experimental protocols. The provided methodologies for extraction and quantification, along with the illustrated signaling pathway of its aglycone, luteolin, offer a solid foundation for future research into the pharmacological potential of this compound. Further studies are warranted to fully characterize the distribution and biological activities of this promising flavonoid C-glycoside.

References

- 1. This compound | C27H30O16 | CID 442615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structural characterization and quantification of isomeric bioactive flavonoid C-glycosides utilizing high-performance liquid chromatography coupled with diode array detection and mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 5. Analysis of flavone C-glycosides in the leaves of Clinacanthus nutans (Burm. f.) Lindau by HPTLC and HPLC-UV/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide on the Biosynthesis of Luteolin 6,8-di-C-glucoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of Luteolin 6,8-di-C-glucoside, a bioactive flavonoid with significant therapeutic potential.[1] This document details the enzymatic steps, relevant quantitative data, and experimental protocols crucial for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction to Luteolin 6,8-di-C-glucoside

Luteolin 6,8-di-C-glucoside is a flavone C-glycoside, a class of natural products characterized by a direct carbon-carbon bond between a sugar moiety and the flavonoid aglycone.[2] This C-C bond confers significant stability against enzymatic and acid hydrolysis compared to their O-glycoside counterparts, enhancing their bioavailability and potential for therapeutic applications.[2][3] Luteolin and its glycosides exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective effects.[4][5] The di-C-glucosylated form, in particular, presents a unique structure with potential for novel biological activities.

Biosynthesis Pathway of Luteolin 6,8-di-C-glucoside

The biosynthesis of Luteolin 6,8-di-C-glucoside is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the luteolin aglycone. The subsequent and defining steps involve the sequential C-glycosylation of the luteolin backbone by specific C-glycosyltransferases (CGTs).

The core pathway can be summarized as follows:

-

Phenylpropanoid Pathway: The biosynthesis starts with the amino acid L-phenylalanine, which is converted to 4-coumaroyl-CoA through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL).

-

Flavonoid Biosynthesis: 4-coumaroyl-CoA serves as a precursor for the synthesis of naringenin chalcone, which is then isomerized to naringenin, a key flavanone intermediate. Subsequent enzymatic modifications, including hydroxylation and desaturation, lead to the formation of luteolin.

-

C-Glycosylation: The crucial C-glycosylation steps are catalyzed by C-glycosyltransferases (CGTs), which belong to the Family 1 glycosyltransferases (GT1).[6] These enzymes utilize UDP-glucose as the sugar donor. The formation of Luteolin 6,8-di-C-glucoside is believed to occur through a two-step process:

-

Mono-C-glucosylation: Luteolin is first C-glucosylated at either the 6- or 8-position to form Luteolin-6-C-glucoside (isoorientin) or Luteolin-8-C-glucoside (orientin).[7]

-

Di-C-glucosylation: A second C-glycosylation event occurs on the mono-C-glucoside intermediate to yield Luteolin 6,8-di-C-glucoside. It has been suggested that a single, versatile CGT may catalyze both C-glycosylation steps.[8]

-

Figure 1: Biosynthetic pathway of Luteolin 6,8-di-C-glucoside.

Quantitative Data on Flavonoid C-Glycosyltransferases

The enzymatic activity of C-glycosyltransferases is a critical factor in the production of Luteolin 6,8-di-C-glucoside. The following table summarizes representative kinetic parameters for flavonoid CGTs from various plant sources. It is important to note that specific kinetic values for the enzyme(s) responsible for Luteolin 6,8-di-C-glucoside synthesis may vary.

| Enzyme | Source Plant | Substrate | Km (µM) | kcat (s-1) | Reference |

| FcCGT (UGT708G1) | Fortunella crassifolia | Phloretin | <0.5 | 12.0 | [8] |

| FcCGT (UGT708G1) | Fortunella crassifolia | Nothofagin | 14.4 | 5.3 | [8] |

| VvGT5 | Vitis vinifera | Quercetin | 150 | - | [9] |

| VvGT6 | Vitis vinifera | Quercetin | <150 | - | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Luteolin 6,8-di-C-glucoside biosynthesis.

Objective: To produce and purify recombinant CGT for in vitro characterization.

Methodology:

-

Gene Cloning: The coding sequence of the candidate CGT gene is amplified from cDNA and cloned into an appropriate expression vector (e.g., pET series for E. coli expression) containing a purification tag (e.g., His-tag).

-

Heterologous Expression: The recombinant plasmid is transformed into a suitable expression host, such as E. coli BL21(DE3). The cells are cultured in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with an appropriate inducer (e.g., IPTG) and the culture is incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 16-20 hours) to enhance soluble protein expression.[5][10]

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or high-pressure homogenization.

-

Protein Purification: The soluble protein fraction is separated from cell debris by centrifugation. The recombinant protein is then purified from the crude extract using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).[5]

-

Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE. Protein concentration is determined using a standard method such as the Bradford assay.

Figure 2: Experimental workflow for recombinant CGT expression and purification.

Objective: To determine the enzymatic activity and kinetic parameters of a purified CGT.

Methodology:

-

Reaction Mixture: A typical reaction mixture contains the purified CGT, the acceptor substrate (e.g., luteolin or a mono-C-glucoside), the sugar donor (UDP-glucose), and a suitable buffer (e.g., Tris-HCl, pH 7.0-8.0).

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at an optimal temperature (e.g., 30-37°C) for a specific duration.

-

Reaction Termination: The reaction is stopped by the addition of an organic solvent (e.g., methanol) or an acid (e.g., trichloroacetic acid).[6]

-

Product Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector. The formation of the C-glycosylated product is quantified by comparing its peak area to a standard curve.

-

Enzyme Kinetics: To determine the kinetic parameters (Km and kcat), the initial reaction rates are measured at varying substrate concentrations (both acceptor and donor). The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.

Objective: To identify and quantify Luteolin 6,8-di-C-glucoside and its precursors in plant extracts or enzymatic reaction mixtures.

Methodology:

-

Sample Preparation: Plant material is ground to a fine powder and extracted with a suitable solvent (e.g., methanol or ethanol). For enzymatic reactions, the terminated reaction mixture is used directly after centrifugation.

-

Chromatographic Separation: The extract is analyzed by HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) using a C18 reversed-phase column. A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., acetonitrile or methanol) is typically employed for optimal separation.

-

Detection and Identification:

-

UV Detection: Flavonoids can be detected by their characteristic UV absorbance.

-

Mass Spectrometry (MS): For unambiguous identification, the HPLC system is coupled to a mass spectrometer (LC-MS). The molecular weight and fragmentation pattern of the compounds are used to confirm their identity.

-

-

Quantification: The concentration of each compound is determined by comparing its peak area to that of a corresponding authentic standard.

Conclusion

The biosynthesis of Luteolin 6,8-di-C-glucoside involves a series of well-defined enzymatic steps, culminating in the crucial C-glycosylation reactions catalyzed by C-glycosyltransferases. Understanding this pathway and the associated enzymes is paramount for the metabolic engineering of plants to enhance the production of this valuable bioactive compound and for the development of enzymatic synthesis platforms. The experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate and harness the therapeutic potential of Luteolin 6,8-di-C-glucoside.

References

- 1. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 2. Extraction, detection, bioactivity, and product development of luteolin: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrated Analysis of Metabolome and Transcriptome Provides Insights into Flavonoid Biosynthesis of Pear Flesh (Pyrus pyrifolia) [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Expression and purification of glycosyltransferases [bio-protocol.org]

- 6. A Kinetic Analysis of Regiospecific Glucosylation by Two Glycosyltransferases of Arabidopsis thaliana: DOMAIN SWAPPING TO INTRODUCE NEW ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Metabolomic analysis of flavonoid diversity and biosynthetic pathways in whole grains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

Lucenin-2: A Comprehensive Technical Review of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucenin-2, a C-glycosylflavone chemically known as luteolin-6,8-di-C-glucoside, is a naturally occurring flavonoid found in various medicinal and dietary plants. As a derivative of luteolin, this compound is of significant interest to the pharmaceutical and nutraceutical industries due to its potential therapeutic properties. Flavonoids, in general, are recognized for their broad spectrum of biological activities, and the glycosylation pattern of these molecules can significantly influence their bioavailability, metabolism, and efficacy. This technical guide provides an in-depth review of the current state of knowledge on the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, neuroprotective, and cardioprotective effects. It is important to note that while research on the aglycone luteolin is extensive, specific data on this compound is more limited. Therefore, this review synthesizes direct evidence where available and draws logical inferences from studies on closely related C-glycosyl flavonoids and luteolin itself.

Core Biological Activities of this compound

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals and chelate metal ions.[1] The antioxidant capacity of this compound is linked to the phenolic hydroxyl groups in its luteolin backbone.

While specific IC50 values for this compound in various antioxidant assays are not extensively reported, studies on related flavonoid C-glycosides, such as vicenin-2 (an isomer), demonstrate potent radical scavenging activity.

| Assay | Compound | IC50 / Activity | Source |

| DPPH Radical Scavenging | Vicenin-2 | Potent activity (qualitative) | [2] |

| ABTS Radical Scavenging | Vicenin-2 | Potent activity (qualitative) | [2] |

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

A solution of DPPH in methanol is prepared to a specific absorbance at 517 nm.

-

Various concentrations of the test compound (this compound) are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance is measured at 517 nm using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

Anti-inflammatory Activity

This compound is expected to possess anti-inflammatory properties, a characteristic well-established for its parent compound, luteolin.[3] The mechanisms likely involve the modulation of key inflammatory signaling pathways.

Direct quantitative data for this compound is scarce. However, a study on vicenin-2, an isomer, provides insight into its potential anti-inflammatory effects.

| Assay | Compound | Concentration | % Inhibition of NO production | Source |

| Nitric Oxide (NO) Production in LPS-stimulated Macrophages | Vicenin-2 | 0.1 µg/mL | 15% | [2] |

| 1 µg/mL | 21% | [2] | ||

| 10 µg/mL | 29% | [2] | ||

| Vitexin + Vicenin-2 | 0.1 µg/mL each | 32.9% (synergistic effect) | [2] |

Nitric Oxide (NO) Production Assay in Lipopolysaccharide (LPS)-stimulated Macrophages (e.g., RAW 264.7 cells):

-

RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.

-

The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture and incubating for a further period (e.g., 24 hours).

-

The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

A standard curve using sodium nitrite is generated to quantify the nitrite concentration.

-

The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group.

-

Cell viability is assessed concurrently using methods like the MTT assay to rule out cytotoxicity.

Anti-Cancer Activity

Luteolin has well-documented anti-cancer properties, and its glycosides are also under investigation for these effects.[4] Flavone C-glycosides have been shown to induce apoptosis in cancer cells.

No specific quantitative data for the anti-cancer activity of this compound was found in the reviewed literature. Research in this area is ongoing.

Anti-Diabetic Activity

Flavonoid C-glycosides are being explored for their potential in managing diabetes.[5] Their mechanisms may include the modulation of insulin signaling pathways and the inhibition of carbohydrate-metabolizing enzymes.

Specific quantitative data on the anti-diabetic effects of this compound is not yet available. However, the general mechanisms of related flavonoid C-glycosides are under investigation.

Neuroprotective Effects

The neuroprotective effects of luteolin are well-established, and it is plausible that this compound shares similar properties.[6] These effects are often linked to the antioxidant and anti-inflammatory activities of the compound within the central nervous system.

Currently, there is a lack of specific experimental data on the neuroprotective activity of this compound.

Cardioprotective Effects

Luteolin has demonstrated significant cardioprotective effects.[7] While direct evidence for this compound is limited, its potential role in cardiovascular health is an area of active research interest.[8]

Specific quantitative data regarding the cardioprotective effects of this compound are not available at this time.

Signaling Pathways and Mechanisms of Action

The biological activities of flavonoids are mediated through their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are still under investigation, the known mechanisms of luteolin and other C-glycosyl flavonoids provide a strong basis for understanding its potential modes of action.

General Experimental Workflow for Investigating Signaling Pathways

Caption: A generalized workflow for studying the effects of this compound on cellular signaling pathways.

Putative Signaling Pathways Modulated by this compound

Based on the activities of luteolin and related flavonoids, this compound is hypothesized to modulate the following key signaling pathways:

NF-κB Signaling Pathway (Anti-inflammatory Effects):

Caption: Postulated inhibition of the NF-κB pathway by this compound to exert anti-inflammatory effects.

PI3K/Akt Signaling Pathway (Cell Survival and Proliferation):

References

- 1. Recent insights into luteolin and its biological and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Luteolin: A Flavonoid that Has Multiple Cardio-Protective Effects and Its Molecular Mechanisms [frontiersin.org]

- 8. Luteolin 6,8-di-C-glucoside | 29428-58-8 | FL157201 [biosynth.com]

Lucenin-2 physical and chemical properties

An In-depth Technical Guide to the Physical and Chemical Properties of Lucenin-2

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, a naturally occurring flavonoid C-glycoside. The information is curated for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential and experimental applications of this compound.

Core Physical and Chemical Properties

Table 1: General and Computed Physical/Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₀O₁₆ | [1][2] |

| Molecular Weight | 610.5 g/mol | [1] |

| CAS Number | 29428-58-8 | [1] |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | [3] |

| Appearance | Yellow amorphous powder (inferred from related compounds) | N/A |

| Melting Point | Not Available | [1][2] |

| Boiling Point (Predicted) | 1017°C at 760 mmHg | [1] |

| Density (Predicted) | 1.814 g/cm³ | [1] |

| XLogP3 (Computed) | -2.6 | [3] |

| Hydrogen Bond Donor Count | 12 | [3] |

| Hydrogen Bond Acceptor Count | 16 | [3] |

| Rotatable Bond Count | 5 | [3] |

| Topological Polar Surface Area | 288 Ų | [3] |

| Refractive Index (Predicted) | 1.767 | [1] |

Table 2: Solubility Profile of this compound and Related Compounds

Direct experimental solubility data for this compound is limited. However, its solubility can be inferred from its structural characteristics and data from its aglycone, Luteolin. This compound is reported to be soluble in water.[2] The glycosyl moieties generally increase water solubility compared to the aglycone. For reference, the solubility of Luteolin in various solvents is provided below.

| Solvent | Solubility of Luteolin | Reference |

| Water | Very low solubility | [4] |

| Dimethyl Sulfoxide (DMSO) | Good potential for dissolution | [4] |

| Ethanol | Good potential for dissolution | [4] |

| Methanol | Good potential for dissolution | [4] |

| 1-Butanol | Good potential for dissolution | [4] |

| Ethyl Acetate | Good potential for dissolution | [4] |

| Acetone | Good potential for dissolution | [4] |

| 1-Propanol | Good potential for dissolution | [4] |

| Tetrahydrofuran (THF) | Good potential for dissolution | [4] |

| 1,4-Dioxane | Good potential for dissolution | [4] |

| Acetonitrile | Moderate potential for dissolution | [4] |

| Dichloromethane | Very low solubility | [4] |

| Toluene | Not detected | [4] |

| Benzene | Not detected | [4] |

Table 3: Stability Profile of Related Flavonoids

Information on the stability of this compound is not extensively documented. However, studies on its aglycone, Luteolin, and the related compound Lutein, provide insights into its likely stability under various conditions. Flavonoids are generally sensitive to heat, pH, and light.

| Condition | Effect on Related Flavonoids (Luteolin/Lutein) | Reference |

| Temperature | Degradation increases with increasing temperature. | [5] |

| pH | More stable at neutral to slightly alkaline pH (7-8). Degradation increases in acidic conditions. | [5] |

| Light | Susceptible to photodegradation (general characteristic of flavonoids). | N/A |

| Oxidizing Agents | Susceptible to oxidation. | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the isolation, purification, and characterization of this compound and similar flavonoids from plant sources.

Isolation and Purification of this compound from Plant Material

This protocol is a generalized procedure based on methods for flavonoid extraction and purification.

-

Extraction:

-

Air-dried and powdered plant material is extracted with a solvent system such as 70% ethanol or methanol at room temperature with agitation or by reflux extraction at elevated temperatures (e.g., 90°C) for several hours.[6] The process is typically repeated multiple times to ensure exhaustive extraction.

-

The crude extract is then filtered and concentrated under reduced pressure to remove the solvent.

-

-

Purification using Solid-Phase Extraction (SPE):

-

The concentrated crude extract is redissolved in water and subjected to solid-phase extraction.

-

A C18 SPE cartridge is conditioned with methanol followed by water.

-

The aqueous extract is loaded onto the cartridge.

-

The cartridge is washed with water to remove highly polar impurities.

-

This compound and other flavonoids are eluted with increasing concentrations of methanol or ethanol in water.

-

-

Further Purification by Chromatography:

-

The flavonoid-rich fraction from SPE can be further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) on a C18 column or column chromatography on Sephadex LH-20.

-

For preparative HPLC, a gradient of water and methanol or acetonitrile, often with a small percentage of formic acid or acetic acid to improve peak shape, is used as the mobile phase.

-

Fractions are collected and analyzed by analytical HPLC to assess purity.

-

Pure fractions containing this compound are pooled and lyophilized.

-

Characterization of this compound

-

High-Performance Liquid Chromatography (HPLC-UV/MS):

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A gradient elution is typically employed with two solvents: (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection:

-

UV-Vis Detector: Spectra are recorded, and chromatograms are monitored at the characteristic absorption maxima for flavones (around 270 nm and 350 nm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative ion mode is often used to determine the molecular weight and fragmentation pattern of the compound.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A purified sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent such as DMSO-d₆ or Methanol-d₄.

-

Spectra Acquisition: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis: The chemical shifts and coupling constants of the protons and carbons are assigned to the specific atoms in the this compound molecule to confirm its structure.

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

The UV-Vis spectrum of this compound is recorded in a solvent like methanol or ethanol.

-

The spectrum typically shows two major absorption bands, which are characteristic of the flavone skeleton. Band I is in the range of 300-380 nm and corresponds to the B-ring, while Band II is in the range of 240-280 nm and corresponds to the A-ring.

-

Signaling Pathways and Experimental Workflows

This compound, as a glycoside of Luteolin, is likely to exert its biological effects through signaling pathways modulated by Luteolin. Luteolin has been shown to influence multiple pathways involved in inflammation, cell proliferation, and apoptosis.

Signaling Pathway of Luteolin (Aglycone of this compound)

Caption: Luteolin signaling pathways involved in cellular responses.

Experimental Workflow for Isolation and Characterization

Caption: Workflow for this compound isolation and characterization.

References

- 1. Cas 29428-58-8,this compound | lookchem [lookchem.com]

- 2. Showing Compound Lucenin 2 (FDB016455) - FooDB [foodb.ca]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Oxidative stability of lutein on exposure to varied extrinsic factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Technical Guide to Purified Lucenin-2 for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of purified Lucenin-2, a naturally occurring flavonoid with significant potential in various research and therapeutic applications. This document details its commercial availability, key biological activities, and the molecular pathways it modulates, offering a valuable resource for scientists engaged in drug discovery and development.

Commercial Availability of Purified this compound

A number of reputable suppliers offer purified this compound for research purposes. The quality and specifications of the compound may vary between suppliers, and it is crucial to select a product that meets the requirements of the intended application. Key considerations include purity, formulation, and available quantities. Below is a summary of some commercial suppliers of purified this compound.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| MedchemExpress | This compound | 29428-58-8 | >98% | 1 mg, 5 mg, 10 mg, 50 mg |

| Cayman Chemical | Lucenin 2 | 29428-58-8 | ≥95% | 1 mg, 5 mg |

| Sigma-Aldrich | Lucenin 2 | 29428-58-8 | ≥97% (HPLC) | 10 mg |

| Santa Cruz Biotechnology | Lucenin 2 | 29428-58-8 | - | 10 mg, 25 mg, 50 mg |

| Clinivex | Luteolin 6,8-di-C-glucoside (this compound) | 29428-58-8 | - | Inquire |

| NatureStandard | This compound | 29428-58-8 | HPLC≥98% | 5mg |

Biological Activities and Quantitative Data

This compound, a C-glycoside of luteolin, exhibits a range of biological activities, primarily attributed to its potent antioxidant and anti-inflammatory properties. While much of the existing research has focused on its aglycone, luteolin, emerging studies are beginning to elucidate the specific effects of this compound.

Antioxidant Activity

This compound demonstrates significant free radical scavenging capabilities. The antioxidant activity is often quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. While specific IC50 values for this compound are not as widely reported as for luteolin, the available data suggests potent activity. For comparison, luteolin has reported IC50 values for DPPH radical scavenging activity of approximately 2.1 µg/ml and for ABTS radical scavenging activity of about 0.59 µg/ml[1].

Anti-inflammatory Activity

This compound is implicated in the modulation of key inflammatory pathways. It is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. Research on the structurally related flavonoid, vicenin-2, has shown potent inhibition of lipopolysaccharide (LPS)-induced inflammatory responses in vitro and in vivo. These effects are often mediated through the downregulation of signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Modulation of Cellular Signaling Pathways

This compound, and its aglycone luteolin, are known to interact with and modulate several critical intracellular signaling pathways involved in inflammation, cell proliferation, and survival.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Luteolin has been shown to inhibit NF-κB activation, and it is hypothesized that this compound acts through a similar mechanism.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation. The MAPK family includes ERK, JNK, and p38 kinases. Luteolin has been demonstrated to modulate MAPK signaling, and this compound is expected to have similar effects, leading to a reduction in inflammatory responses.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, survival, and differentiation. Aberrant STAT3 activation is implicated in various diseases, including cancer and inflammatory disorders. Luteolin has been shown to inhibit STAT3 phosphorylation and activation.

Experimental Protocols

This section provides an overview of common experimental protocols used to assess the biological activity of this compound.

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant capacity of a compound.

Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate, add a specific volume of each this compound dilution to a fixed volume of the DPPH solution.

-

Include a control well containing the solvent and DPPH solution, and a blank well with the solvent only.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Workflow:

Cell-Based Anti-inflammatory Assay (e.g., LPS-stimulated Macrophages)

This type of assay assesses the ability of a compound to inhibit the production of pro-inflammatory mediators in immune cells.

Principle: Macrophages, such as the RAW 264.7 cell line, when stimulated with LPS, produce pro-inflammatory cytokines like TNF-α and IL-6. The inhibitory effect of this compound on this production can be quantified.

Methodology:

-

Culture RAW 264.7 macrophages in appropriate media.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

-

Include control wells (untreated cells, cells treated with LPS only, and cells treated with this compound only).

-

Collect the cell culture supernatant.

-

Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Determine the effect of this compound on cell viability using an MTT or similar assay to rule out cytotoxicity.

Workflow:

Conclusion

Purified this compound is a promising natural compound with significant antioxidant and anti-inflammatory activities. Its ability to modulate key signaling pathways, including NF-κB, MAPK, and STAT3, makes it a compelling candidate for further investigation in the context of various diseases. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. As with any research compound, it is imperative to source high-purity material and to employ well-characterized experimental protocols to ensure the validity and reproducibility of findings.

References

Lucenin-2: A Technical Guide to Safety and Toxicity

This technical guide provides a comprehensive overview of the available safety and toxicity data for Lucenin-2, a C-glycosyl compound of luteolin. The information is intended for researchers, scientists, and drug development professionals. It is important to note that while direct experimental safety and toxicity data for this compound are limited, valuable insights can be drawn from in silico predictions and experimental data on its aglycone, luteolin.

Chemical Identity

This compound, also known as Luteolin 6,8-di-C-glucoside, is a naturally occurring flavonoid.[1][2] It is structurally characterized as a luteolin molecule substituted with beta-D-glucopyranosyl moieties at the 6 and 8 positions.[1][2]

| Identifier | Value |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one[2] |

| CAS Number | 29428-58-8[1][2] |

| Molecular Formula | C27H30O16[1][2] |

| Molecular Weight | 610.52 g/mol [1][2] |

Predicted ADMET Properties of this compound

While experimental data is scarce, computational (in silico) predictions provide initial insights into the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound. The following table summarizes these predictions.

Table 1: Predicted ADMET Properties of this compound

| Parameter | Predicted Value | Probability | Source |

| Human Intestinal Absorption | + | 62.51% | [3] |

| Caco-2 Permeability | - | 91.23% | [3] |

| Blood Brain Barrier | - | 65.00% | [3] |

| Human Oral Bioavailability | - | 67.14% | [3] |

| P-glycoprotein Substrate | - | 84.13% | [3] |

| P-glycoprotein Inhibitor | - | 54.56% | [3] |

| CYP3A4 Substrate | + | 55.52% | [3] |

| CYP2C9 Substrate | - | 63.01% | [3] |

| Ames Mutagenesis | + | 67.65% | [3] |

| Carcinogenicity | - | 98.00% | [3] |

| Acute Oral Toxicity (Category) | IV | 42.42% | [3] |

| Respiratory Toxicity | + | 71.11% | [3] |

| Reproductive Toxicity | + | 74.44% | [3] |

| Mitochondrial Toxicity | + | 66.25% | [3] |

| Nephrotoxicity | - | 75.89% | [3] |

| Eye Corrosion | - | 99.37% | [3] |

| Eye Irritation | - | 88.13% | [3] |

| Skin Irritation | - | 79.49% | [3] |

| Skin Corrosion | - | 96.13% | [3] |

Disclaimer: These are computational predictions and require experimental validation.

Experimental Toxicity Data of Luteolin

Given that this compound is a glycoside of luteolin, the safety profile of luteolin can provide relevant, albeit indirect, information.

Acute Oral Toxicity (LD50) of Luteolin

An acute oral toxicity study of luteolin was conducted in albino rats using the modified Lorke's method.[4]

Table 2: Acute Oral Toxicity of Luteolin in Rats

| Parameter | Result |

| Method | Modified Lorke's Method (1983)[4] |

| Species | Albino rats[4] |

| Route | Oral[4] |

| Phase I Doses | 10, 100, 1000 mg/kg[4] |

| Phase II Doses | 1600, 2900, 5000 mg/kg |

| LD50 | > 5000 mg/kg |

| Observations | No signs of toxicity or mortality observed up to 5000 mg/kg.[4] |

The determination of the oral LD50 of luteolin involved two phases as described below.[4]

Figure 1: Workflow for Acute Oral Toxicity (LD50) Determination using Modified Lorke's Method.

Sub-acute Toxicity of Luteolin

A 28-day oral toxicity study of luteolin was conducted in albino rats.

Table 3: 28-Day Oral Toxicity of Luteolin in Rats

| Parameter | Details |

| Species | Albino rats |

| Duration | 28 days[4] |

| Groups | Control (distilled water), 50 mg/kg, 100 mg/kg, 200 mg/kg luteolin[4] |

| Route | Oral (daily single dose)[4] |

| Parameters Monitored | Hematological and liver function parameters[4] |

| Key Findings | - Significant elevation of RBCs, PCV, and Hb at all doses.[4]- No significant elevation in WBCs.[4]- Significant increase in liver enzymes (ALT, AST, ALP) at doses ≥ 200 mg/kg.[4]- Hepatoprotective effects suggested at doses ≤ 50 mg/kg.[4]- No significant liver damage observed in histopathology.[4] |

Genotoxicity of Luteolin

Studies have investigated the genotoxic potential of luteolin in human lymphoblastoid TK6 cells.

Table 4: Genotoxicity of Luteolin in TK6 Cells

| Assay | Findings | Source |

| Cytotoxicity | Induced in a concentration-dependent manner (0.625–10 µM) after 24h treatment.[5] | [5] |

| DNA Damage (Comet Assay) | Observed.[5] | [5] |

| Chromosome Damage (Micronucleus Assay) | Confirmed.[5] | [5] |

| Apoptosis | Induced in a concentration-dependent manner.[6] | [6] |

| Role of CYP Enzymes | Cytotoxicity and genotoxicity were significantly increased in TK6 cells expressing CYP1A1 and CYP1A2.[5][6] | [5][6] |

The genotoxicity of luteolin can be enhanced through metabolic activation by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. This leads to increased DNA and chromosome damage, ultimately triggering apoptosis.

Figure 2: Proposed pathway for CYP-mediated enhancement of Luteolin genotoxicity.

Summary and Conclusion

The safety and toxicity profile of this compound is not yet fully characterized through direct experimental studies. In silico predictions suggest potential for Ames mutagenicity, respiratory toxicity, reproductive toxicity, and mitochondrial toxicity, while indicating a low likelihood of carcinogenicity and skin/eye irritation.

Experimental data on the aglycone, luteolin, show a low acute oral toxicity (LD50 > 5000 mg/kg in rats). A 28-day study in rats suggests that high doses (≥ 200 mg/kg) may impact liver enzyme activity, while lower doses (≤ 50 mg/kg) might be hepatoprotective. In vitro studies have demonstrated that luteolin can induce cytotoxicity, DNA damage, and chromosome damage, and that these effects can be enhanced by metabolic activation via CYP1A1 and CYP1A2 enzymes.

For drug development professionals, these findings underscore the need for comprehensive experimental safety and toxicity studies on this compound itself. The potential for metabolic activation and genotoxicity observed with luteolin warrants careful investigation for this compound. Further research should focus on in vivo toxicity studies, including genotoxicity, carcinogenicity, and reproductive toxicity, to establish a definitive safety profile for this compound.

References

- 1. Cas 29428-58-8,this compound | lookchem [lookchem.com]

- 2. This compound | C27H30O16 | CID 442615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. plantaedb.com [plantaedb.com]

- 4. longdom.org [longdom.org]

- 5. The genotoxicity potential of luteolin is enhanced by CYP1A1 and CYP1A2 in human lymphoblastoid TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The genotoxicity potential of luteolin is enhanced by CYP1A1 and CYP1A2 in human lymphoblastoid TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Endocrine Disrupting Potential of Lucenin-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucenin-2, a C-glycosyl flavonoid of luteolin, is a natural compound found in various plants. While direct experimental data on the endocrine-disrupting potential of this compound is currently limited, its structural relationship to luteolin—a well-documented endocrine disruptor—warrants a thorough investigation of its potential hormonal activities. This technical guide provides a comprehensive overview of the predicted endocrine-disrupting properties of this compound, supported by extensive experimental data on its aglycone, luteolin. The document summarizes quantitative data on the estrogenic, anti-androgenic, and anti-progestogenic activities of luteolin, details the standard experimental protocols for assessing endocrine disruption, and visualizes key signaling pathways and experimental workflows. This guide serves as a critical resource for researchers and drug development professionals investigating the safety and therapeutic potential of this compound and related flavonoids.

Introduction

This compound, chemically known as luteolin-6,8-di-C-glucoside, is a flavonoid characterized by the presence of two C-linked glucose moieties to the luteolin backbone. Flavonoids are widely recognized for their diverse biological activities; however, some also possess the ability to interfere with the endocrine system, classifying them as endocrine-disrupting chemicals (EDCs).

The endocrine-disrupting potential of a compound is of significant concern in drug development and safety assessment due to the critical role of hormones in regulating a vast array of physiological processes. While this compound itself has not been extensively studied for its endocrine effects, its aglycone, luteolin, has been identified as a promiscuous endocrine disruptor with multi-faceted activities.[1][2] Luteolin exhibits estrogenic, anti-androgenic, and anti-progestogenic properties, raising the possibility that this compound may share some of these characteristics, either directly or through metabolic conversion to luteolin.[3][4][5]

This whitepaper aims to provide a detailed technical guide on the potential endocrine-disrupting profile of this compound by leveraging predictive data and the comprehensive experimental evidence available for luteolin. It includes a summary of quantitative data, detailed experimental methodologies, and visual representations of relevant pathways to facilitate further research and inform safety assessments.

Predicted Endocrine Activity of this compound

Direct experimental data on the endocrine-disrupting properties of this compound is scarce. However, computational predictions from the PlantaeDB database suggest potential interactions with key components of the endocrine system. It is important to note that these are in silico predictions and require experimental validation.

Table 1: Predicted Bioactivities of this compound

| Target | Predicted Activity | Probability |

|---|---|---|

| Androgen Receptor Binding | Positive | 70.32% |

| Aromatase Binding | Positive | 62.50% |

| Thyroid Receptor Binding | Negative | 49.39% |

| Glucocorticoid Receptor Binding | Negative | 53.28% |

Endocrine Disrupting Profile of Luteolin (Aglycone of this compound)

The endocrine-disrupting activities of luteolin have been more extensively characterized. The following tables summarize the quantitative data from various in vitro studies.

Estrogenic and Anti-progestogenic Activity

Luteolin has demonstrated potent estrogenic and anti-progestogenic activities in various cell-based assays.

Table 2: Estrogenic and Anti-progestogenic Activity of Luteolin

| Assay Type | Cell Line | Endpoint | Result | Reference |

|---|---|---|---|---|

| Alkaline Phosphatase Induction | T47D | Progesterone Antagonism | EC50: 1-2 µM | [3] |

| Reporter Gene Assay | T47D | Estrogen Agonism | Potent Agonist | [3] |

| Cell Proliferation Assay | Ishikawa | Estrogen Agonism | Stimulation of cell growth |[3] |

Anti-Androgenic Activity

Studies have also indicated that luteolin can act as an androgen receptor antagonist.

Table 3: Anti-Androgenic Activity of Luteolin

| Cell Line | Endpoint | Result | Reference |

|---|---|---|---|

| LNCaP | Androgen Receptor Downregulation | Repression of AR mRNA and protein expression | [6] |

| LNCaP | PSA Secretion Inhibition | IC50: 5-50 µM |[7] |

Metabolism of C-Glycosyl Flavonoids

The biological activity of this compound in vivo is critically dependent on its metabolic fate. C-glycosyl flavonoids are generally more resistant to enzymatic hydrolysis than their O-glycosyl counterparts.[8][9] They may be absorbed intact or undergo metabolism by the gut microbiota, which can cleave the C-glycosidic bonds to release the aglycone, luteolin.[10] The extent of this conversion for this compound has not been experimentally determined but is a crucial factor in assessing its potential endocrine effects.

Figure 1: Potential metabolic pathways of this compound in the gastrointestinal tract.

Experimental Protocols

This section details the methodologies for key experiments used to assess the endocrine-disrupting potential of compounds like this compound.

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor (ER).

-

Materials:

-

Rat uterine cytosol (source of ERα)

-

[³H]-17β-estradiol (radiolabeled ligand)

-

Test compound (this compound)

-

Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)

-

Hydroxylapatite slurry

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In assay tubes, combine a fixed concentration of [³H]-17β-estradiol, rat uterine cytosol, and varying concentrations of the test compound or unlabeled 17β-estradiol (for standard curve).

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Add hydroxylapatite slurry to separate bound from unbound radioligand.

-

Wash the hydroxylapatite pellet to remove non-specifically bound ligand.

-

Add scintillation fluid to the washed pellet and measure radioactivity using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-17β-estradiol (IC50).[1]

-

Figure 2: Workflow for the Estrogen Receptor Competitive Binding Assay.

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a test compound to modulate the transcriptional activity of the androgen receptor (AR).

-

Materials:

-

A mammalian cell line that does not endogenously express AR (e.g., HEK293) or a prostate cancer cell line with endogenous AR (e.g., LNCaP).

-

An expression vector for the human AR.

-

A reporter plasmid containing an androgen-responsive element (ARE) upstream of a reporter gene (e.g., luciferase).

-

Transfection reagent.

-

Test compound (this compound).

-

Androgen agonist (e.g., dihydrotestosterone, DHT) and antagonist (e.g., bicalutamide).

-

Luciferase assay reagent and luminometer.

-

-

Procedure:

-

Co-transfect the cells with the AR expression vector and the ARE-reporter plasmid.

-

Plate the transfected cells and allow them to recover.

-

Treat the cells with the test compound alone (to test for agonistic activity) or in combination with a fixed concentration of DHT (to test for antagonistic activity).

-

Incubate for a sufficient period to allow for gene expression.

-

Lyse the cells and measure the activity of the reporter enzyme (luciferase).

-

Normalize the reporter activity to a measure of cell viability.

-

Determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.[11]

-

Aromatase Activity Assay

This assay evaluates the potential of a compound to inhibit aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens.

-

Materials:

-

Human recombinant aromatase (microsomes).